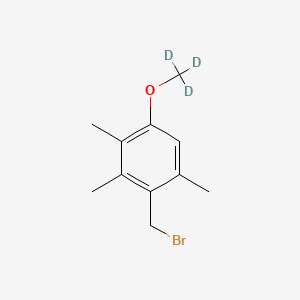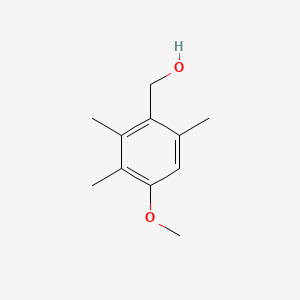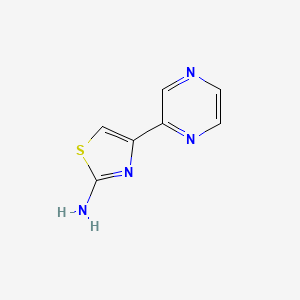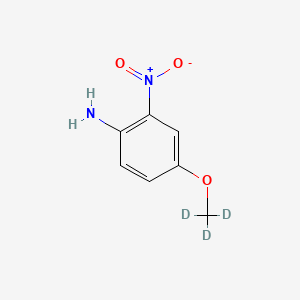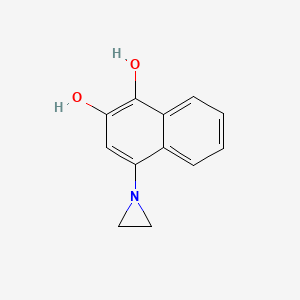
(S)-Pramipexole-d3, Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a nonergot dopamine agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pramipexole. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the pramipexole structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pramipexole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pramipexole derivatives, which can be further analyzed for their pharmacological properties.
科学的研究の応用
(S)-Pramipexole-d3, Dihydrochloride is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and stability of pramipexole.
Biology: Investigating the interaction of pramipexole with biological targets.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of pramipexole in clinical settings.
Industry: Developing new formulations and delivery methods for pramipexole-based therapies.
作用機序
(S)-Pramipexole-d3, Dihydrochloride exerts its effects by binding to dopamine receptors, specifically the D2, D3, and D4 receptors. By stimulating these receptors, the compound mimics the action of dopamine, leading to increased dopamine activity in the brain. This mechanism is particularly relevant in the treatment of Parkinson’s disease and restless legs syndrome, where dopamine deficiency is a key factor .
類似化合物との比較
Similar Compounds
Pramipexole: The non-deuterated form of (S)-Pramipexole-d3, Dihydrochloride.
Ropinirole: Another nonergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, offering insights that are not possible with non-deuterated compounds.
特性
CAS番号 |
1217695-77-6 |
|---|---|
分子式 |
C10H17N3S |
分子量 |
214.345 |
IUPAC名 |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
InChIキー |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
同義語 |
(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


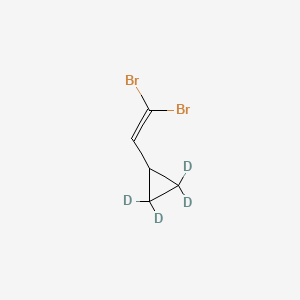
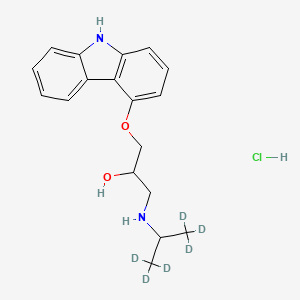
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

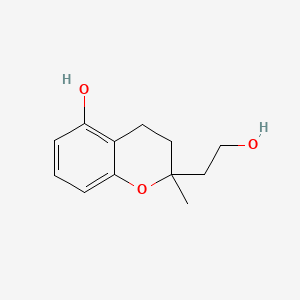
![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)
